molecular formula C14H7Cl2NO2S2 B11668520 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B11668520
M. Wt: 356.2 g/mol
InChI Key: PQCBMLVRDBJEMS-SDQBBNPISA-N
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Description

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties. This particular compound has garnered interest due to its potential antibacterial activity, especially against multidrug-resistant strains.

Preparation Methods

The synthesis of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves several steps. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with rhodanine under specific conditions to yield the final product .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves:

    Condensation Reaction: Mixing 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: Reacting the intermediate with rhodanine in a solvent like ethanol under reflux conditions.

Chemical Reactions Analysis

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific structure, which combines a furan ring with a thioxothiazolidinone moiety. Similar compounds include:

Compared to these similar compounds, this compound stands out due to its enhanced activity against multidrug-resistant bacterial strains.

Properties

Molecular Formula

C14H7Cl2NO2S2

Molecular Weight

356.2 g/mol

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(18)17-14(20)21-12/h1-6H,(H,17,18,20)/b12-6-

InChI Key

PQCBMLVRDBJEMS-SDQBBNPISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

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